7-bromo-N-methylisoquinolin-3-amine
Description
7-Bromo-N-methylisoquinolin-3-amine is a brominated isoquinoline derivative characterized by a methyl-substituted amine group at position 3 and a bromine atom at position 7. Its molecular formula is C₁₀H₁₀BrN₂, with a molecular weight of 238.11 g/mol (calculated from and ). The compound’s structure combines the isoquinoline core (a benzannulated pyridine with nitrogen at position 2) with a bromine atom, which introduces steric and electronic effects, and an N-methylamine group, which enhances lipophilicity and modulates reactivity.
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
7-bromo-N-methylisoquinolin-3-amine |
InChI |
InChI=1S/C10H9BrN2/c1-12-10-5-7-2-3-9(11)4-8(7)6-13-10/h2-6H,1H3,(H,12,13) |
InChI Key |
BYVMHDODQSGSOI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C2C=C(C=CC2=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoquinoline vs. Quinoline Derivatives
The structural distinction between isoquinoline and quinoline derivatives significantly impacts their electronic and steric profiles. For example:
- 7-Bromo-2-methylquinolin-3-amine (: C₁₀H₉BrN₂) shares a bromine atom at position 7 and an amine at position 3 but differs in the nitrogen position (quinoline vs. isoquinoline).
| Property | 7-Bromo-N-Methylisoquinolin-3-Amine | 7-Bromo-2-Methylquinolin-3-Amine |
|---|---|---|
| Core Structure | Isoquinoline | Quinoline |
| Substituents | Br (C7), N-Me (C3) | Br (C7), Me (C2), NH₂ (C3) |
| Molecular Formula | C₁₀H₁₀BrN₂ | C₁₀H₉BrN₂ |
| Key Structural Effect | Enhanced π-stacking (isoquinoline) | Planar rigidity (quinoline) |
Substituent Effects: Bromine vs. Other Functional Groups
Bromine’s electron-withdrawing nature contrasts with substituents like methoxy (electron-donating) or trifluoromethyl (strongly electron-withdrawing). For instance:
- Ethyl 7-Chloro-1-methylisoquinoline-3-carboxylate () has a chlorine atom at position 7 and an ester group at position 3. Chlorine’s smaller atomic radius and lower electronegativity compared to bromine result in weaker steric and electronic effects, which may alter reactivity in cross-coupling reactions .
- NQ4 (: 6-(Benzyloxy)-N-(3-bromophenyl)-7-methoxy-3-nitroquinolin-4-amine) features a nitro group (electron-withdrawing) and bromophenyl substitution. The nitro group increases electrophilicity, while the target compound’s amine group enhances nucleophilicity .
Spectral Data Comparison
Key NMR and mass spectral differences highlight substituent effects:
- 7-Bromo-N-methylisoquinolin-3-amine: The N-methyl group would produce a singlet near δ 3.0–3.5 ppm in ¹H NMR, while the aromatic protons near bromine would show deshielding (e.g., δ 8.5–9.0 ppm for C7-H).
- Ethyl 7-Trifluoromethyl-1-methylisoquinoline-3-carboxylate (): The CF₃ group causes significant deshielding (¹H NMR: δ 8.9–9.2 ppm for adjacent protons) and a distinct triplet in ¹⁹F NMR .
- NQ1 (): The ethynyl group’s proton resonates at δ 3.8 ppm , while nitro groups induce downfield shifts in aromatic protons (δ 9.87 ppm) .
Physicochemical and Functional Implications
- Lipophilicity: The N-methyl group in the target compound increases logP compared to non-methylated analogs (e.g., 7-bromoisoquinolin-3-amine from ).
- Reactivity : Bromine at position 7 enables Suzuki-Miyaura cross-coupling, whereas nitro groups (as in NQ1–NQ6) favor reduction or nucleophilic substitution .
- Solubility : Methoxy or benzyloxy substituents () enhance solubility in polar solvents, whereas bromine and methyl groups may reduce it .
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